molecular formula C13H15Cl2N3 B13754031 7-Chloro-4-(piperazin-1-yl)quinoline hydrochloride

7-Chloro-4-(piperazin-1-yl)quinoline hydrochloride

Cat. No.: B13754031
M. Wt: 284.18 g/mol
InChI Key: IWWGFTLTBPPIDH-UHFFFAOYSA-N
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Description

7-Chloro-4-(piperazin-1-yl)quinoline hydrochloride is a chemical compound with the molecular formula C13H14ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline hydrochloride typically involves the condensation reaction of 4,7-dichloroquinoline with piperazine. The reaction is carried out under controlled conditions, with the temperature maintained between 90 to 150°C for 1 to 4 hours . The product is then extracted using an organic solvent that is immiscible with water, followed by drying and condensation to obtain the final compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-(piperazin-1-yl)quinoline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with various reagents to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline derivatives.

Scientific Research Applications

7-Chloro-4-(piperazin-1-yl)quinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-4-(piperazin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interfere with its replication and transcription processes, leading to the inhibition of cell growth and proliferation. Additionally, it can interact with various enzymes and receptors, modulating their activity and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-4-(piperazin-1-yl)quinoline
  • 6-Bromo-4-(piperazin-1-yl)quinoline
  • 7-Bromo-4-(piperazin-1-yl)quinoline

Uniqueness

7-Chloro-4-(piperazin-1-yl)quinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and potential therapeutic applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H15Cl2N3

Molecular Weight

284.18 g/mol

IUPAC Name

7-chloro-4-piperazin-1-ylquinoline;hydrochloride

InChI

InChI=1S/C13H14ClN3.ClH/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17;/h1-4,9,15H,5-8H2;1H

InChI Key

IWWGFTLTBPPIDH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)Cl.Cl

Origin of Product

United States

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